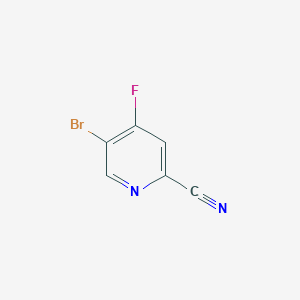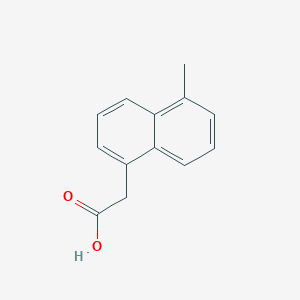![molecular formula C13H12N2 B11902917 2-Methyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11902917.png)
2-Methyl-5,6-dihydrobenzo[h]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-Méthyl-5,6-dihydrobenzo[h]quinazoline est un composé hétérocyclique appartenant à la famille des quinazolines. Les quinazolines sont connues pour leurs diverses activités biologiques et sont largement étudiées en chimie médicinale. La structure de la 2-Méthyl-5,6-dihydrobenzo[h]quinazoline se compose d'un cycle benzénique fusionné à un cycle quinazoline, avec un groupe méthyle attaché au deuxième carbone du cycle quinazoline. Ce composé a suscité un intérêt en raison de ses propriétés pharmacologiques potentielles et de ses applications dans divers domaines scientifiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de la 2-Méthyl-5,6-dihydrobenzo[h]quinazoline peut être réalisée par plusieurs méthodes. Une approche courante implique la condensation de la 1-amino-3,3-diméthyl-3,4-dihydronaphtalène-2-carbonitrile avec le chlorure de chloroacétyle. Cette réaction produit du chloro-N-(2-cyano-3,3-diméthyl-3,4-dihydronaphtalen-1-yl)acétamide, qui subit une cyclisation pour former la 2-(chlorométhyl)-5,5-diméthyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one . Cette dernière peut ensuite être modifiée pour obtenir la 2-Méthyl-5,6-dihydrobenzo[h]quinazoline.
Méthodes de production industrielle
Les méthodes de production industrielle de la 2-Méthyl-5,6-dihydrobenzo[h]quinazoline impliquent généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Ces méthodes utilisent souvent des réacteurs à écoulement continu et des systèmes automatisés pour contrôler les paramètres réactionnels tels que la température, la pression et les concentrations de réactifs.
Analyse Des Réactions Chimiques
Types de réactions
La 2-Méthyl-5,6-dihydrobenzo[h]quinazoline subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former des dérivés quinazolinone.
Réduction : Les réactions de réduction peuvent le convertir en dérivés dihydroquinazoline.
Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels dans le cycle quinazoline.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les halogénoarènes sont utilisés dans les réactions de substitution en conditions basiques ou acides.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés quinazoline et quinazolinone, qui peuvent présenter différentes activités et propriétés biologiques.
Applications De Recherche Scientifique
La 2-Méthyl-5,6-dihydrobenzo[h]quinazoline a plusieurs applications en recherche scientifique :
Chimie : Elle sert de bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Elle est utilisée dans l'étude de l'inhibition enzymatique et de la liaison des récepteurs en raison de son potentiel en tant que molécule bio-active.
Industrie : Elle est utilisée dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse de produits pharmaceutiques et agrochimiques.
5. Mécanisme d'action
Le mécanisme d'action de la 2-Méthyl-5,6-dihydrobenzo[h]quinazoline implique son interaction avec des cibles moléculaires et des voies spécifiques. Elle peut agir comme un inhibiteur d'enzymes telles que les tyrosine kinases, qui jouent un rôle crucial dans la signalisation cellulaire et la prolifération . En se liant au site actif de ces enzymes, elle empêche leur autophosphorylation et la signalisation en aval, ce qui conduit à l'inhibition de la croissance et de la prolifération cellulaires.
Mécanisme D'action
The mechanism of action of 2-Methyl-5,6-dihydrobenzo[h]quinazoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . By binding to the active site of these enzymes, it prevents their autophosphorylation and downstream signaling, leading to the inhibition of cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-Méthylquinazoline
- 5,6-Dihydrobenzo[h]quinazoline
- 2-Chlorométhyl-5,6-dihydrobenzo[h]quinazoline
Unicité
La 2-Méthyl-5,6-dihydrobenzo[h]quinazoline est unique en raison de la présence à la fois d'un groupe méthyle et d'une structure dihydrobenzo[h]quinazoline. Cette combinaison confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour la recherche et le développement. Sa capacité à subir diverses réactions chimiques et ses activités pharmacologiques potentielles la distinguent d'autres composés similaires.
Propriétés
Formule moléculaire |
C13H12N2 |
|---|---|
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
2-methyl-5,6-dihydrobenzo[h]quinazoline |
InChI |
InChI=1S/C13H12N2/c1-9-14-8-11-7-6-10-4-2-3-5-12(10)13(11)15-9/h2-5,8H,6-7H2,1H3 |
Clé InChI |
NJALQRDKONEBLT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C2CCC3=CC=CC=C3C2=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


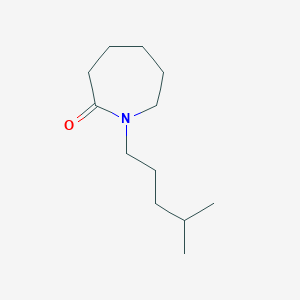


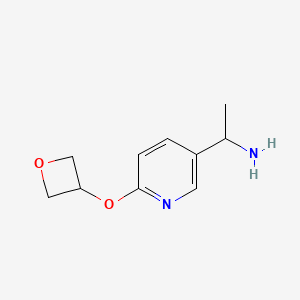
![2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11902865.png)
![(4-(Difluoromethyl)benzo[d]oxazol-2-yl)methanol](/img/structure/B11902875.png)

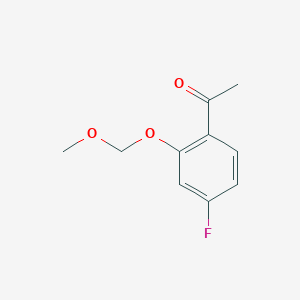
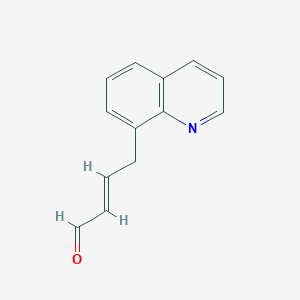


![(S)-2-Amino-7,9-diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11902893.png)
